3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and is substituted with various functional groups, including an ethoxyphenyl group, a methoxybenzyl group, and a sulfamoyl group.
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under conditions that promote amide bond formation.
Substitution Reactions: The ethoxyphenyl and methoxybenzyl groups can be introduced through nucleophilic substitution reactions, where the thiophene derivative is reacted with the corresponding halides in the presence of a base.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate compound with a sulfamoyl chloride or a similar reagent under basic conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products depending on the specific reaction conditions.
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed tumor growth.
Comparison with Similar Compounds
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide can be compared with similar compounds, such as:
Thiophene Derivatives: Other thiophene derivatives with different substituents may have similar chemical properties but different biological activities.
Sulfamoyl Compounds: Compounds with sulfamoyl groups may share similar mechanisms of action but differ in their specificity and potency.
Carboxamide Compounds: Carboxamide-containing compounds may have similar stability and reactivity but vary in their applications and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-4-29-18-11-9-17(10-12-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-7-5-6-8-19(16)28-3/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSIBZBNYUTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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